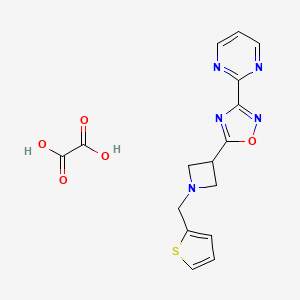

![molecular formula C10H10Br2N2 B2402031 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide CAS No. 2416235-31-7](/img/structure/B2402031.png)

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The bromomethylphenyl group suggests the presence of a phenyl ring attached to the pyrazole ring via a bromomethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Bromine-containing oxadiazoles can be substituted with diisopropyl iminodiacetate, yielding corresponding ester derivatives, which can be subsequently hydrolyzed .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemistry . These techniques can provide insights into the molecular and supramolecular structures and associations of similar compounds .Applications De Recherche Scientifique

Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in the synthesis of these types of compounds.

Biological Activity

1,3,4-Oxadiazoles, which can be synthesized using “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide”, have been found to exhibit high biological activity. These derivatives have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering effects .

Agriculture

Oxadiazoles are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in the development of these types of agricultural products.

Conducting Systems

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in these applications.

Materials Science

In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents . This suggests that “5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide” could potentially be used in these applications.

Safety and Hazards

Mécanisme D'action

Target of Action

Many brominated organic compounds are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

The bromomethyl group in the compound could potentially undergo reactions with nucleophilic sites in biological molecules, leading to covalent modifications. These modifications could alter the function of the target molecules .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect the downstream processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties. For instance, its solubility could influence its absorption and distribution, while its chemical structure could affect its metabolism and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling pathways to alterations in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .

Propriétés

IUPAC Name |

5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYGJILXYSOZIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

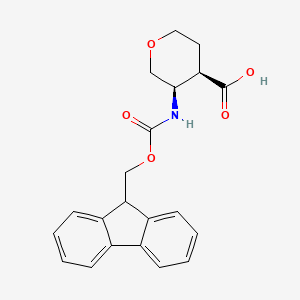

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)

![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)

![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)

![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)

![9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)